3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a chemical compound characterized by its bromophenyl group attached to an oxadiazole ring with a thiol group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenyl hydrazine and carbon disulfide.
Reaction Steps: The hydrazine reacts with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized under acidic conditions to form the oxadiazole ring.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form a disulfide.
Reduction: The oxadiazole ring can undergo reduction reactions.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.
Substituted Phenyl Rings: Resulting from nucleophilic substitution reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biochemical Studies: Investigated for its role in biochemical pathways.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Medicine:
Drug Development: Explored for its therapeutic potential in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Scientific Research Applications
Antimicrobial Properties
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol derivatives exhibit significant antimicrobial properties. The synthesis and evaluation of related oxadiazole compounds have shown varied levels of antimicrobial activity against different microbial species. For example, certain derivatives have been found to be active against a panel of microbes, indicating their potential for further biological screening and application in antimicrobial therapies (Gul et al., 2017). Moreover, the development of oxadiazole compounds via ultrasound-assisted, low-solvent, and acid/base-free synthesis methods has also been reported to result in potent antimicrobial and antioxidant agents, further emphasizing the versatility and environmental friendliness of this chemical class (Yarmohammadi et al., 2020).
Antioxidant and Anti-inflammatory Activities
Oxadiazole derivatives, including those related to this compound, have been identified as candidates for treating various diseases due to their remarkable antioxidant properties. These compounds have been compared favorably to standard controls like ascorbic acid and α-tocopherol in terms of their ability to scavenge free radicals. Additionally, certain derivatives have demonstrated the potential to treat conditions like cancer, Parkinson's disease, inflammatory diseases, and diabetes (Yarmohammadi et al., 2020).
Application in Corrosion Inhibition
The corrosion inhibition properties of oxadiazole derivatives, particularly in the context of mild steel protection in acidic environments, have been explored. The substitution patterns on the oxadiazole ring and temperature variations play a crucial role in enhancing the efficiency of these compounds as corrosion inhibitors. Physicochemical and theoretical studies have confirmed the formation of protective layers on metal surfaces, indicating the practical application of these compounds in extending the lifespan of metal structures in corrosive environments (Ammal et al., 2018).
Photocleavage and Singlet Oxygen Generation
Oxadiazole derivatives have been investigated for their ability to generate singlet oxygen and induce photocleavage of DNA. This property is particularly relevant in the context of developing novel photosensitizers for photodynamic therapy, a treatment modality for cancer that relies on light-activated compounds to generate cytotoxic species and induce cell death in cancerous tissues. Research has shown that certain oxadiazole compounds can effectively generate singlet oxygen and exhibit substantial photocleavage activities, suggesting their potential as therapeutic agents (Zheng et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a methoxy group instead of bromine.
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom imparts unique chemical properties compared to other halogenated analogs.
Thiol Group: The thiol group provides additional reactivity and potential for forming disulfide bonds.
This comprehensive overview highlights the significance of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol in various scientific and industrial applications
Properties
IUPAC Name |
3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNOVCSPUZASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)ON2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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